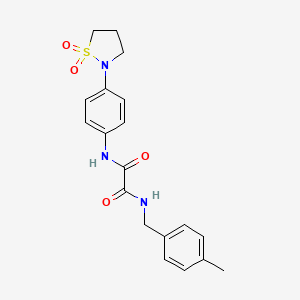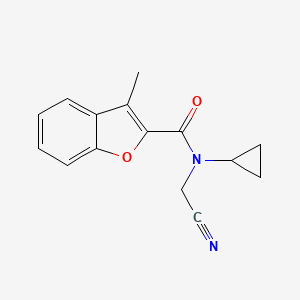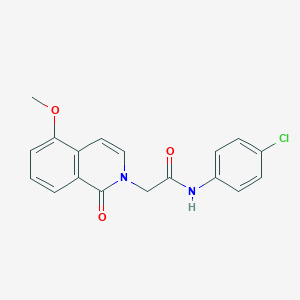
N-(4-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide, also known as ML239, is a synthetic compound that has gained attention in the scientific community due to its potential in treating various diseases. The compound was first synthesized in 2011 by researchers at the University of Michigan.
作用機序
The exact mechanism of action of N-(4-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes and proteins involved in cell growth and survival.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide has been found to have various biochemical and physiological effects, including the inhibition of cell growth and the induction of apoptosis (programmed cell death) in cancer cells. In neurodegenerative disease research, N-(4-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide has been shown to protect neurons from oxidative stress and reduce inflammation in the brain. In infectious disease research, N-(4-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide has been found to have antibacterial activity by disrupting bacterial cell membranes.
実験室実験の利点と制限
One advantage of using N-(4-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide in lab experiments is its high potency and selectivity, which allows for the study of specific cellular pathways and targets. However, one limitation is that the compound is relatively new and its long-term effects and potential toxicity are not fully understood.
将来の方向性
There are several future directions for research on N-(4-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide. One area of interest is the development of derivatives and analogs of N-(4-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide to improve its potency and selectivity. Another area of research is the investigation of N-(4-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide's potential in combination therapies for cancer and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of N-(4-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide.
合成法
The synthesis of N-(4-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide involves a multi-step process that starts with the reaction between 4-chlorobenzoyl chloride and 2-amino-5-methoxybenzoic acid. The resulting intermediate is then reacted with 2-nitrobenzaldehyde to form the final product, N-(4-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide.
科学的研究の応用
N-(4-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide has been found to have potential therapeutic applications in treating cancer, neurodegenerative diseases, and infectious diseases. In cancer research, N-(4-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In neurodegenerative disease research, N-(4-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide has been found to have neuroprotective effects and may have potential in treating Alzheimer's and Parkinson's disease. In infectious disease research, N-(4-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide has been shown to have activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
特性
IUPAC Name |
N-(4-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-24-16-4-2-3-15-14(16)9-10-21(18(15)23)11-17(22)20-13-7-5-12(19)6-8-13/h2-10H,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHLHWKRWFMKBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-((2,2-dichlorocyclopropyl)methyl)-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B2452857.png)

![7-{1-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2452860.png)
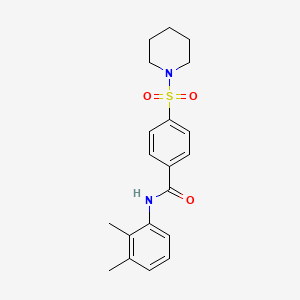
![N-(4-bromophenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
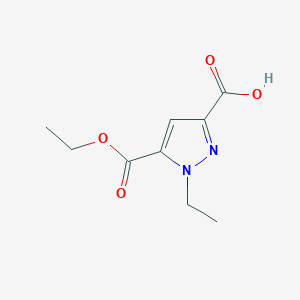
![2-chloro-N-methyl-N-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2452867.png)
![N-[3-Fluoro-4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2452868.png)

![Tert-butyl 4-[(6-chloropyridazin-3-yl)methyl-methylamino]azepane-1-carboxylate](/img/structure/B2452873.png)
![Tert-butyl 3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-3-phenylazetidine-1-carboxylate](/img/structure/B2452874.png)
